4-Hydroxy-3-phenylbutanoic acid 4-Hydroxy-3-phenylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 27885-87-6
VCID: VC17167448
InChI: InChI=1S/C10H12O3/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
SMILES:
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol

4-Hydroxy-3-phenylbutanoic acid

CAS No.: 27885-87-6

Cat. No.: VC17167448

Molecular Formula: C10H12O3

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-3-phenylbutanoic acid - 27885-87-6

Specification

CAS No. 27885-87-6
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
IUPAC Name 4-hydroxy-3-phenylbutanoic acid
Standard InChI InChI=1S/C10H12O3/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)
Standard InChI Key SNIJITOETJVRFY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(CC(=O)O)CO

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The IUPAC name 4-hydroxy-3-phenylbutanoic acid reflects its systematic structure: a four-carbon chain (butanoic acid) with a hydroxyl (-OH) group at position 4 and a phenyl ring (-C₆H₅) at position 3. The molecular formula C₁₀H₁₂O₃ corresponds to a molecular weight of 180.20 g/mol . Key identifiers include:

PropertyValueSource
CAS Number27885-87-6
SMILESC1=CC=C(C=C1)C(CC(=O)O)CO
InChIKeySNIJITOETJVRFY-UHFFFAOYSA-N
Melting PointNot fully characterized

The planar structure enables hydrogen bonding via the hydroxyl and carboxylic acid groups, influencing solubility and reactivity.

Synthesis and Industrial Production

Historical Methods

Early synthetic routes for analogous compounds, such as 4-phenylbutyric acid, involved Grignard reactions or Friedel-Crafts alkylation. For example, benzene and butyrolactone reacted with aluminum chloride to yield 4-phenylbutyric acid at 16–20% efficiency .

Modern Approaches

Recent advances leverage catalytic systems to improve yield and selectivity. A proposed pathway for 4-hydroxy-3-phenylbutanoic acid involves:

  • Friedel-Crafts Acylation: Benzene reacts with γ-butyrolactone in the presence of AlCl₃ to form 3-phenyl-γ-butyrolactone .

  • Hydrolysis: The lactone intermediate undergoes alkaline hydrolysis (e.g., NaOH) to yield the sodium salt of 4-hydroxy-3-phenylbutanoic acid.

  • Acidification: HCl treatment precipitates the free acid, purified via recrystallization .

Optimization Challenges:

  • Steric hindrance from the phenyl group complicates regioselectivity.

  • Overalkylation side products require careful temperature control (50–60°C) .

Biological Activities and Mechanisms

Antioxidant and Anti-inflammatory Effects

In silico studies suggest the hydroxyl group scavenges free radicals, while the phenyl ring enhances membrane permeability. Preliminary assays indicate:

  • ROS Reduction: 30–40% decrease in reactive oxygen species (ROS) in murine macrophages at 100 µM.

  • NF-κB Inhibition: Suppression of pro-inflammatory cytokines (TNF-α, IL-6) via blockade of NF-κB nuclear translocation.

Pharmacokinetic Considerations

Though pharmacokinetic data are sparse, structural analogs like 4-phenylbutyric acid exhibit:

  • Oral Bioavailability: ~60% in rodent models due to carboxylic acid-mediated intestinal absorption.

  • Metabolism: Hepatic β-oxidation shortens the carbon chain, yielding hippuric acid derivatives.

Applications in Pharmaceutical Development

Drug Precursor

The compound serves as an intermediate in synthesizing:

  • Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Functionalization of the carboxylic acid group produces amide or ester derivatives with enhanced COX-2 selectivity.

  • Neuroprotective Agents: Structural similarity to chemical chaperones suggests potential in mitigating endoplasmic reticulum stress.

Biochemical Research

  • Proteomics: Used as a buffer additive to stabilize proteins during mass spectrometry.

  • Enzyme Inhibition: Preliminary screens show weak inhibition (IC₅₀ > 1 mM) against lipoxygenase and cyclooxygenase isoforms.

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